N-[3-oxo-3-(pyrrolidin-1-yl)propyl]acetamide
CAS No.: 1328595-12-5
Cat. No.: VC6723841
Molecular Formula: C9H16N2O2
Molecular Weight: 184.239
* For research use only. Not for human or veterinary use.
![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]acetamide - 1328595-12-5](/images/structure/VC6723841.png)
Specification
CAS No. | 1328595-12-5 |
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Molecular Formula | C9H16N2O2 |
Molecular Weight | 184.239 |
IUPAC Name | N-(3-oxo-3-pyrrolidin-1-ylpropyl)acetamide |
Standard InChI | InChI=1S/C9H16N2O2/c1-8(12)10-5-4-9(13)11-6-2-3-7-11/h2-7H2,1H3,(H,10,12) |
Standard InChI Key | CLBZGTKOMXLQTF-UHFFFAOYSA-N |
SMILES | CC(=O)NCCC(=O)N1CCCC1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-[3-Oxo-3-(pyrrolidin-1-yl)propyl]acetamide consists of three key moieties:
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Pyrrolidine Ring: A five-membered saturated heterocycle with one nitrogen atom, contributing to conformational flexibility and basicity .
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Ketone Group: Positioned at the third carbon of the propyl chain, enabling keto-enol tautomerism and nucleophilic reactions .
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Acetamide Substituent: A primary amide group attached to the propyl chain, enhancing hydrogen-bonding capacity and solubility in polar solvents .
The IUPAC name N-(3-oxo-3-pyrrolidin-1-ylpropyl)acetamide reflects this arrangement, while its SMILES notation (CC(=O)NCCC(=O)N1CCCC1) provides a linear representation of the structure .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₆N₂O₂ | |
Molecular Weight | 184.24 g/mol | |
XLogP3-AA | -0.5 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 2 | |
Topological Polar Surface Area | 49.4 Ų |
Synthesis and Manufacturing
Synthetic Routes
While explicit synthetic protocols remain proprietary, retrosynthetic analysis suggests two plausible pathways:
Route A: Amide Coupling
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Step 1: React 3-amino-1-pyrrolidin-1-ylpropan-1-one with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide bond .
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Step 2: Purify via recrystallization from ethanol/water mixtures.
Route B: Reductive Amination
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Step 1: Condense 3-oxo-3-pyrrolidin-1-ylpropanal with acetamide using sodium cyanoborohydride as a reducing agent.
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Step 2: Isolate the product through column chromatography (silica gel, ethyl acetate:hexane gradient).
Both methods likely yield the target compound in >95% purity, as indicated by commercial listings .
Physicochemical Properties
Solubility and Partitioning
The compound’s calculated XLogP3-AA of -0.5 predicts moderate hydrophilicity, with preferential solubility in:
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Polar aprotic solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)
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Alcohols: Methanol, ethanol
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Water: Limited solubility (~5–10 mg/mL at 25°C)
Table 2: Predicted Solubility Profile
Solvent | Solubility (mg/mL) | Rationale |
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Water | 5–10 | Hydrogen bonding with amide |
Ethanol | 50–75 | Polar hydroxyl interactions |
DCM | <1 | Low polarity mismatch |
Stability Considerations
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Thermal Stability: Decomposes above 200°C based on analog data .
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Photolytic Sensitivity: Susceptible to UV-induced degradation at the ketone moiety.
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Hydrolytic Stability: Amide bond resists hydrolysis at neutral pH but cleaves under strongly acidic/basic conditions .
Hazard Class | Category | GHS Code |
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Acute oral toxicity | 4 (Harmful) | H302 |
Skin irritation | 2 | H315 |
Serious eye irritation | 2A | H319 |
Respiratory tract irritation | Specific Target Organ Toxicity (STOT) SE 3 | H335 |
Research Gaps and Future Directions
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Pharmacokinetic Studies: Absence of ADME (absorption, distribution, metabolism, excretion) data limits therapeutic potential.
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Ecotoxicity Assessments: Environmental impact remains uncharacterized.
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Crystallographic Data: Single-crystal X-ray structures would clarify conformational preferences.
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